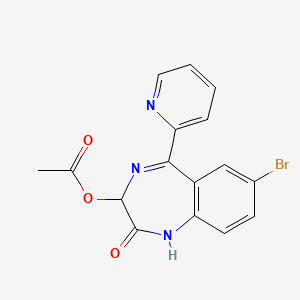

3-Acetoxy Bromazepam

Description

Contextualizing Benzodiazepine (B76468) Derivatives within Contemporary Chemical Biology Research

The 1,4-benzodiazepine (B1214927) framework is a cornerstone of medicinal chemistry, frequently cited as a "privileged scaffold." researchgate.netacs.orgnih.gov This term refers to molecular structures that are capable of binding to multiple, often unrelated, biological targets, making them highly valuable starting points for drug discovery. rsc.orgrsc.orgpageplace.denih.gov The discovery of the first benzodiazepine, chlordiazepoxide, was serendipitous, but it unlocked a class of molecules with potent anxiolytic, sedative, anticonvulsant, and muscle relaxant properties. rsc.orgub.edunih.gov

In contemporary chemical biology, research into benzodiazepine derivatives has expanded far beyond its initial therapeutic applications. Scientists are now exploring these scaffolds for novel activities, including as anticancer, antiviral, and anti-inflammatory agents. researchgate.net A particularly active area of investigation is in epigenetics, where benzodiazepine-based compounds have emerged as potent inhibitors of bromodomain and extra-terminal (BET) proteins. acs.orgnih.govresearchgate.net These proteins are key regulators of gene transcription, and their inhibition is a promising strategy in oncology and inflammation research. nih.gov The versatility of the benzodiazepine scaffold, including its ability to mimic protein secondary structures like β-turns, allows chemists to design analogues that can interact with a wide array of biological targets, solidifying its privileged status. nih.govnih.gov

Rationale for Investigating Acetylated Bromazepam Analogues: A Scholarly Perspective

The specific investigation of an acetylated analogue like 3-Acetoxy Bromazepam stems from a logical progression in medicinal and analytical chemistry. The parent compound, bromazepam, is extensively metabolized in the liver, primarily through oxidative pathways. drugbank.com One of its main metabolites is 3-hydroxybromazepam (B1203559), which is itself pharmacologically active. drugbank.comwikipedia.orge-lactancia.orgresearchgate.net

From a scholarly perspective, the introduction of an acetyl group at the 3-position of the benzodiazepine ring is a deliberate modification with several potential research rationales:

Structure-Activity Relationship (SAR) Studies: Medicinal chemists systematically modify core structures to understand how different functional groups affect a molecule's biological activity. Acetylating the 3-hydroxy metabolite creates a new chemical entity whose properties can be compared to both bromazepam and 3-hydroxybromazepam. This helps to delineate the structural requirements for receptor binding and pharmacological effects.

Prodrug Development: The acetyl group can potentially act as a prodrug moiety. In this theoretical construct, this compound would be an inactive precursor that, after administration, undergoes hydrolysis in the body to release the active 3-hydroxybromazepam metabolite. This strategy can be used to alter pharmacokinetic properties such as absorption, distribution, and duration of action.

Metabolic and Forensic Reference: Creating acetylated derivatives is a common practice in the synthesis of standards for analytical chemistry. researchgate.net Since bromazepam is metabolized to 3-hydroxybromazepam, which is then often conjugated with glucuronic acid for excretion, having reference standards for all related compounds is crucial for their unambiguous identification in biological samples. e-lactancia.orgresearchgate.net

Scope and Objectives of Academic Inquiry into this compound

The primary and most clearly defined objective of academic and commercial inquiry into this compound is its role as a reference material for analytical and forensic purposes. novachem.com.au It is synthesized not for therapeutic use, but to serve as a certified standard for the accurate identification and quantification of bromazepam and its metabolites in toxicological screenings and forensic casework. researchgate.netnih.gov

The availability of a pure, well-characterized standard of this compound is essential for:

Method Development and Validation: Laboratories developing analytical techniques, such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS), require certified reference materials to ensure their methods are accurate, precise, and specific for the target analytes. nih.govljmu.ac.uk

Metabolite Identification: this compound is a precursor to the 3-hydroxy metabolite. chemsrc.com Its synthesis and characterization provide a clean reference point for distinguishing between various related compounds that may be present in a complex biological matrix like blood or urine.

Inter-laboratory Comparison: Standardized reference materials allow for the results from different laboratories to be reliably compared, which is critical in forensic science and clinical toxicology.

The synthesis of this compound is typically achieved through the acetylation of its precursor, 3-hydroxybromazepam, a known metabolite of bromazepam. This process provides the highly pure compound necessary for its designated function as an analytical tool. chemsrc.com

Data Tables

Table 1: Chemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 13132-88-2 | novachem.com.au |

| Molecular Formula | C16H12BrN3O3 | novachem.com.au |

| Synonym | 7-Bromo-1,3-dihydro-3-hydroxy-5-(2-pyridyl)-2H-1,4-benzodiazepin-2-one acetate (B1210297) (ester) | N/A |

Structure

3D Structure

Properties

IUPAC Name |

(7-bromo-2-oxo-5-pyridin-2-yl-1,3-dihydro-1,4-benzodiazepin-3-yl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12BrN3O3/c1-9(21)23-16-15(22)19-12-6-5-10(17)8-11(12)14(20-16)13-4-2-3-7-18-13/h2-8,16H,1H3,(H,19,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGADGCUKQFAHSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1C(=O)NC2=C(C=C(C=C2)Br)C(=N1)C3=CC=CC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12BrN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90507417 | |

| Record name | 7-Bromo-2-oxo-5-(pyridin-2-yl)-2,3-dihydro-1H-1,4-benzodiazepin-3-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90507417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

374.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13132-88-2 | |

| Record name | 7-Bromo-2-oxo-5-(pyridin-2-yl)-2,3-dihydro-1H-1,4-benzodiazepin-3-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90507417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic and Chromatographic Characterization of 3 Acetoxy Bromazepam

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the complete structural assignment of 3-acetoxy bromazepam. Both ¹H and ¹³C NMR provide detailed information about the molecule's carbon-hydrogen framework.

In the ¹H NMR spectrum of bromazepam derivatives, specific chemical shifts are indicative of the different protons within the molecule. For instance, in a bromazepam derivative, the protons of the CH₂ group typically appear as a singlet around 4.42-4.62 ppm. hilarispublisher.com Aromatic protons from the benzo and pyridine (B92270) rings resonate in the downfield region, generally between 6.96 and 8.07 ppm. hilarispublisher.com The introduction of a 3-acetoxy group would lead to a downfield shift of the proton at the C3 position and the appearance of a new singlet corresponding to the methyl protons of the acetoxy group.

¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton. In a typical benzodiazepine (B76468) structure, carbonyl carbons and carbons involved in the aromatic rings appear at distinct chemical shifts. helsinki.fi For a 2,3-benzodiazepine derivative, characteristic ¹³C NMR signals can be observed for the carbonyl carbon (around 174 ppm) and various carbons of the aromatic and diazepine (B8756704) rings. helsinki.fi

Table 1: Representative ¹H NMR Chemical Shifts for Bromazepam Derivatives

| Proton Type | Chemical Shift (ppm) |

| CH₂ | 4.42 - 4.62 hilarispublisher.com |

| Aromatic (Ar-H) | 6.96 - 7.50 hilarispublisher.com |

| Pyridine (py-H) | 7.42 - 8.07 hilarispublisher.com |

| NH | 9.15 - 9.30 hilarispublisher.comhelsinki.fi |

This table is interactive. Click on the headers to sort.

Mass Spectrometry (MS) Techniques for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight of this compound and for analyzing its fragmentation pattern, which aids in structural confirmation. hilarispublisher.commfd.org.mk

Electron Ionization (EI) and Electrospray Ionization (ESI) are common ionization methods used for benzodiazepines. hilarispublisher.com In ESI-MS, the protonated molecular ion [M+H]⁺ is typically observed, confirming the molecular weight of the compound. For bromazepam, a protonated molecular ion is observed at m/z 316. mfd.org.mk The introduction of a 3-acetoxy group would increase the molecular weight accordingly.

The fragmentation pattern provides a fingerprint of the molecule. Common fragmentation ions for bromazepam include those at m/z 288, 261, 237, 209, 184, and 155. mfd.org.mk The fragmentation of this compound would be expected to show characteristic losses, such as the loss of the acetyl group.

Table 2: Common Mass Spectrometry Fragments for Bromazepam

| m/z | Description |

| 316 | [M+H]⁺ of Bromazepam mfd.org.mk |

| 288 | Fragment ion mfd.org.mk |

| 236 | Fragment ion tiaft.org |

| 182 | Fragment ion researchgate.net |

This table is interactive. Click on the headers to sort.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis and Electronic Structure Assessment

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide valuable information about the functional groups and electronic structure of this compound.

IR spectroscopy is used to identify characteristic vibrational frequencies of functional groups. For a bromazepam derivative, key IR absorption bands include those for the C=O (amide) stretching, C=N (imine) stretching, and aromatic C-H and C=C stretching. hilarispublisher.com The presence of the acetoxy group in this compound would introduce a new, strong C=O stretching band for the ester, typically in the range of 1735-1750 cm⁻¹, and a C-O stretching band around 1200-1300 cm⁻¹.

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. Benzodiazepines typically exhibit characteristic absorption maxima in the UV region. For instance, bromazepam can be detected at wavelengths such as 230 nm, 234 nm, and 239 nm. plos.org The introduction of the acetoxy group may cause a slight shift in the absorption maxima.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) Method Development for Purity Assessment and Chromatographic Separation

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the primary techniques for assessing the purity of this compound and for separating it from its parent compound and other related substances. openpharmaceuticalsciencesjournal.commdpi.com

Reversed-phase HPLC with a C8 or C18 column is commonly employed for the analysis of benzodiazepines. openpharmaceuticalsciencesjournal.commdpi.com A typical mobile phase consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) or ammonium (B1175870) acetate (B1210297) buffer) and an organic modifier like methanol (B129727) or acetonitrile. openpharmaceuticalsciencesjournal.commdpi.com Isocratic or gradient elution can be used to achieve optimal separation. openpharmaceuticalsciencesjournal.commdpi.com For example, a method for separating bromazepam and its degradation product used a mobile phase of methanol and water (70:30 v/v) with a C18 column, resulting in a retention time of 4.397 minutes for bromazepam. plos.org The development of a robust HPLC or UPLC method is crucial for quality control, allowing for the accurate quantification of this compound and the detection of any impurities.

Table 3: Example HPLC Parameters for Benzodiazepine Analysis

| Parameter | Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm plos.org |

| Mobile Phase | Methanol:Water (70:30 v/v) plos.org |

| Flow Rate | 1.0 mL/min plos.org |

| Detection | UV at 230 nm plos.org |

| Retention Time (Bromazepam) | 4.397 min plos.org |

This table is interactive. Click on the headers to sort.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivative Analysis and Complementary Structural Information

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the analysis of benzodiazepines, often requiring derivatization to increase volatility and thermal stability. oup.comies.gov.pl

For many benzodiazepines, direct GC analysis can be challenging due to their low volatility and potential for thermal degradation. oup.com Therefore, derivatization is a common practice. Silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), is frequently used to create more volatile derivatives. oup.comnih.gov These tert-butyldimethylsilyl (TBDMS) derivatives are often more stable and provide more specific mass fragmentation patterns compared to trimethylsilyl (B98337) (TMS) derivatives. nih.gov The analysis of the derivatized this compound by GC-MS would provide complementary structural information and can be used for sensitive quantification. oup.com

Capillary Electrophoresis and Other Electrophoretic Techniques in Benzodiazepine Derivative Analysis

Capillary electrophoresis (CE) and related techniques offer high separation efficiency and are valuable for the analysis of benzodiazepine derivatives. mdpi.comoup.comresearchgate.net Various modes of CE, such as Micellar Electrokinetic Chromatography (MEKC) and non-aqueous capillary electrophoresis (NACE), have been successfully applied to the separation of benzodiazepines. mdpi.comnycu.edu.tw

MEKC, which uses surfactants like sodium dodecyl sulfate (B86663) (SDS) in the running buffer, is effective for separating neutral compounds like many benzodiazepines. scielo.org.mx The addition of cyclodextrins as buffer modifiers can further enhance the separation of closely related benzodiazepine derivatives. researchgate.net NACE, which employs organic solvents instead of aqueous buffers, can offer different selectivity for hydrophobic compounds. nycu.edu.tw These electrophoretic methods provide an alternative and often complementary approach to HPLC for the analysis of this compound. oup.comresearchgate.net

Fluorometric Approaches for Enhanced Detection and Physicochemical Property Exploration of Benzodiazepine Derivatives

Fluorometric methods can offer high sensitivity for the detection of certain benzodiazepines and their derivatives. oup.comannexpublishers.comoup.com Some benzodiazepines exhibit native fluorescence, while others can be converted into highly fluorescent products. oup.comannexpublishers.com

A common approach involves the acid hydrolysis of the benzodiazepine to its corresponding benzophenone, followed by a reaction to form a highly fluorescent 9-acridanone. oup.comoup.com This method can be used for the sensitive detection of benzodiazepines in various matrices. oup.comoup.comnih.gov The fluorescence properties are dependent on the chemical structure, and the introduction of a 3-acetoxy group on the bromazepam molecule could influence its fluorescence characteristics or the fluorescence of its derivatives. Fluorimetric methods can achieve very low detection limits, sometimes in the nanogram per milliliter range. annexpublishers.com

Mechanistic Investigations of Biotransformation Pathways of 3 Acetoxy Bromazepam

Identification of Metabolic Pathways of Acetylated Benzodiazepines

The metabolism of acetylated benzodiazepines, such as 3-Acetoxy Bromazepam, generally follows the established biotransformation routes for the broader benzodiazepine (B76468) class, which primarily involve two phases of metabolic reactions. pharmgkb.org Phase I reactions typically consist of oxidation, while Phase II involves conjugation reactions. pharmgkb.org

For acetylated benzodiazepines, a key initial step is the hydrolysis of the acetyl group. This is followed by the characteristic metabolic transformations of the parent benzodiazepine structure. The primary pathways for benzodiazepine metabolism include:

Oxidation: This is a major Phase I metabolic route for many benzodiazepines, often mediated by the cytochrome P450 (CYP) enzyme system. pharmgkb.org This can involve hydroxylation at various positions on the benzodiazepine nucleus. pharmgkb.org

Glucuronidation: This is a common Phase II conjugation reaction where a glucuronic acid moiety is attached to hydroxylated metabolites, increasing their water solubility and facilitating their excretion from the body. pharmgkb.orgscispace.com

Nitro-reduction: For benzodiazepines containing a nitro group, this reductive pathway is significant. researchgate.netnih.gov

N-Acetylation: Following nitro-reduction, the resulting amino group can be acetylated. tandfonline.com

Enzymatic Biotransformation of the Acetoxy Group: Role of Esterases and Other Enzymes

The acetoxy group in compounds like this compound is susceptible to hydrolysis by esterases. Human esterases, such as carboxylesterases (hCES), are critical in the hydrolysis of ester-containing xenobiotics. nih.gov This enzymatic action is a crucial initial step in the metabolism of acetylated benzodiazepines, converting the acetylated prodrug into its active hydroxylated form.

The hydrolysis of the ester bond by esterases reveals a hydroxyl group, which can then undergo further metabolic transformations, primarily through Phase I oxidation. Human plasma contains esterases like butyrylcholinesterase and paraoxonase, while various tissues, including the liver, contain a range of carboxylesterases that can participate in this biotransformation. researchgate.net For instance, the metabolism of the novel benzodiazepine remimazolam, which also contains an ester group, is primarily mediated by carboxylesterase 1 (CES1). nih.gov

Oxidative Metabolism of Bromazepam and its Derivatives: Cytochrome P450 Isoenzymes Involvement

The oxidative metabolism of bromazepam and its derivatives is extensively mediated by the cytochrome P450 (CYP) enzyme system in the liver. drugbank.come-lactancia.orghres.ca The primary oxidative metabolite of bromazepam is 3-hydroxybromazepam (B1203559). drugbank.come-lactancia.org

Several CYP isoenzymes have been implicated in the metabolism of bromazepam. While initial thoughts pointed towards CYP3A4, further studies have shown a more complex involvement of different isoenzymes. wikipedia.orgpatsnap.com

CYP3A4: While many benzodiazepines are metabolized by CYP3A4, studies with the known CYP3A4 inhibitor itraconazole (B105839) did not significantly affect bromazepam's metabolism, suggesting other enzymes are primarily responsible. wikipedia.orgnih.gov

CYP1A2: The potent inhibitor of CYP1A2, fluvoxamine, has been shown to inhibit the metabolism of bromazepam, indicating a significant role for this isoenzyme. hres.cawikipedia.orgdrugbank.com

The involvement of specific CYP isoenzymes is a critical factor in potential drug-drug interactions. hres.ca

Conjugation Reactions of 3-Hydroxybromazepam and Related Metabolites (e.g., Glucuronidation)

Following oxidative metabolism, the resulting hydroxylated metabolites, such as 3-hydroxybromazepam, undergo Phase II conjugation reactions. e-lactancia.org The most prominent conjugation pathway for these metabolites is glucuronidation. e-lactancia.orglsmuni.lt

In this process, the enzyme UDP-glucuronosyltransferase (UGT) catalyzes the transfer of glucuronic acid to the hydroxyl group of the metabolite. This results in the formation of a glucuronide conjugate, which is more water-soluble and readily excreted in the urine. e-lactancia.org The urinary recovery of the glucuronide conjugate of 3-hydroxy-bromazepam accounts for a significant portion of the administered dose of bromazepam. e-lactancia.orghpra.ie Evidence suggests that for metabolites like 2-amino-3-hydroxy-5-bromobenzoylpyridine, glucuronidation occurs at the hydroxyl group rather than the amino group. nih.govoup.com

In Vitro Metabolic Stability and Metabolite Profiling Studies using Advanced Analytical Platforms

In vitro metabolic stability studies are essential for predicting the in vivo clearance of a drug. These studies typically use human liver microsomes or hepatocytes to assess the rate of metabolism. nih.gov For bromazepam, chronic administration in rats has been shown to increase its elimination rate, which is associated with the induction of hepatic microsomal drug-metabolizing enzymes.

Advanced analytical platforms, such as liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS), are instrumental in metabolite profiling. nih.govresearchgate.net These techniques allow for the separation, identification, and structural elucidation of various metabolites in biological matrices. nih.govresearchgate.net For instance, in the study of the designer benzodiazepine etizolam, UPLC-Q-Exactive-MS was used to identify 28 metabolites and elucidate nine metabolic pathways. nih.gov Similarly, for bromazepam, GC-MS has been used to detect its metabolites in urine after derivatization. nih.govoup.com

Table 1: Analytical Techniques for Benzodiazepine Metabolite Profiling

| Analytical Technique | Application in Benzodiazepine Metabolism | Reference |

|---|---|---|

| Gas Chromatography-Mass Spectrometry (GC-MS) | Detection of bromazepam metabolites in urine after derivatization. | nih.gov, oup.com |

| Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) | Identification and structural elucidation of metabolites of designer benzodiazepines. | nih.gov, researchgate.net |

| Thin-Layer Chromatography (TLC) | Selective detection of bromazepam metabolites in urine. | nih.gov, oup.com |

Exploration of Novel Metabolic Pathways (e.g., Methylthio Group Attachment)

Beyond the common metabolic pathways, research has uncovered novel biotransformation routes for some benzodiazepines. In the case of bromazepam, a unique metabolic pathway involving the attachment of a methylthio group has been identified in rats. scispace.comnih.gov

Studies have elucidated the structures of three metabolites of bromazepam that contain a methylthio or a corresponding oxidized group at the C-6' position of the pyridyl moiety. nih.gov These metabolites were found to constitute a small percentage of the total radioactivity excreted in the urine after administration of radiolabeled bromazepam. scispace.comnih.gov This discovery highlights the complexity of benzodiazepine metabolism and the potential for the formation of previously uncharacterized metabolites.

Molecular Pharmacology of Bromazepam and Its Acetylated Analogues: Receptor Level Insights

Allosteric Modulation Mechanisms of Benzodiazepine (B76468) Ligands at the GABA-A Receptor

Benzodiazepines are classified as positive allosteric modulators (PAMs) of the GABA-A receptor. libretexts.orgacs.orgdrugbank.com Unlike direct agonists that activate the receptor on their own, PAMs modulate the receptor's response to its endogenous ligand, GABA. wikipedia.org When a benzodiazepine like bromazepam binds to the BZD site at the α/γ subunit interface, it "locks" the receptor in a conformation that has a higher affinity for GABA. wikipedia.orgsymbiosisonlinepublishing.com This allosteric modulation means that lower concentrations of GABA are needed to produce an inhibitory effect, effectively amplifying the efficiency of GABAergic signaling. cambridge.org

The mechanism involves an increase in the frequency of chloride channel openings, as opposed to an increase in the duration of opening, which is characteristic of other modulators like barbiturates. wikipedia.org This distinction is crucial, as the separate modulatory effects of benzodiazepines and barbiturates can be synergistic. wikipedia.org

Subunit Specificity of Acetylated Bromazepam Analogues on GABA-A Receptors

The diverse pharmacological effects of benzodiazepines are mediated by their differential interactions with various GABA-A receptor subtypes, which are defined by their subunit composition. cambridge.orgplos.org The specific α subunit isoform present in the receptor pentamer is a key determinant of the functional outcome of benzodiazepine binding. It is well-established that:

α1-containing receptors are highly prevalent in the brain and are primarily associated with the sedative and amnesic effects of benzodiazepines. wikipedia.orgnih.gov

α2- and α3-containing receptors are linked to the anxiolytic effects. wikipedia.orgnih.gov

α5-containing receptors , which are less common and concentrated in the hippocampus, are thought to mediate memory impairment and may be targets for cognitive modulators. acs.orgnih.gov

Classical benzodiazepines like bromazepam generally exhibit broad affinity for multiple benzodiazepine-sensitive α subunits (α1, α2, α3, and α5), contributing to their wide range of effects. acs.orgwikipedia.org

Specific pharmacological data for acetylated bromazepam analogues, such as 3-acetoxy bromazepam, are not available in the reviewed scientific literature. Therefore, their precise subunit specificity remains uncharacterized. However, structure-activity relationships of benzodiazepines suggest that modification at the 3-position of the diazepine (B8756704) ring can influence binding affinity and subtype selectivity. For example, hydroxylation at this position, as seen in the metabolite 3-hydroxybromazepam (B1203559), results in an active compound, indicating that this position is tolerant of substitution. wikipedia.orgdrugbank.com Acetylation introduces an acetoxy group, which could alter the steric and electronic properties of the molecule compared to a hydroxyl group, potentially leading to a different binding affinity profile across the α-subunits. Without empirical data from in vitro binding or functional assays, any discussion of the subunit specificity of this compound remains speculative.

In Vitro Receptor Binding Affinities and Functional Modulation Profiles

The affinity of a ligand for the benzodiazepine binding site on the GABA-A receptor is typically quantified by its inhibition constant (Ki) or its half-maximal inhibitory concentration (IC50) in radioligand binding assays, often using [³H]flumazenil or [³H]flunitrazepam. nih.govmdpi.com While bromazepam is a well-documented benzodiazepine, specific Ki values can vary depending on the experimental conditions and the specific receptor subtype being assayed.

In one study comparing various benzodiazepines, it was noted that while compounds like fludiazepam showed very high affinity in vitro that paralleled their in vivo activity, other prodrug-like benzodiazepines showed low initial affinity, with their active metabolites demonstrating high affinity. aformulabr.com.br Bromazepam is metabolized hepatically via oxidation to form 3-hydroxybromazepam. patsnap.comwikipedia.org This active metabolite has a half-life similar to the parent compound, indicating its significant role in the drug's functional profile. drugbank.com

The table below presents hypothetical and comparative binding affinity data to illustrate how such information is typically represented.

| Compound | GABA-A Receptor Subtype | Binding Affinity (Ki, nM) | Functional Effect |

| Bromazepam | Non-selective (α1, α2, α3, α5) | Data not available | Positive Allosteric Modulator |

| 3-Hydroxybromazepam | Non-selective (α1, α2, α3, α5) | Data not available | Positive Allosteric Modulator |

| This compound | Not Characterized | Data not available | Not Characterized |

Note: Specific Ki values for Bromazepam and its metabolites are not consistently reported across the reviewed literature. The table reflects the absence of specific binding data for this compound.

Comparative Receptor Pharmacology of this compound with Bromazepam and 3-Hydroxybromazepam

A comparative pharmacological analysis requires empirical data on the receptor binding and functional activity of each compound. While the pharmacology of bromazepam and its principal metabolite, 3-hydroxybromazepam, is well-understood, there is no available information for this compound in the reviewed literature.

Bromazepam:

Mechanism: Acts as a non-selective positive allosteric modulator at the benzodiazepine site of GABA-A receptors containing α1, α2, α3, or α5 subunits. wikipedia.orgwikipedia.org

Binding: Binds with high affinity, enhancing the effect of GABA by increasing the frequency of chloride channel opening. wikipedia.orgdrugbank.com

Metabolism: It is a lipophilic, intermediate-acting benzodiazepine that is metabolized in the liver. wikipedia.orgdrugbank.com The primary metabolic pathway is oxidation to 3-hydroxybromazepam. patsnap.come-lactancia.org

3-Hydroxybromazepam:

Mechanism: As the major active metabolite of bromazepam, it shares the same mechanism of action as a positive allosteric modulator of the GABA-A receptor. wikipedia.orgdrugbank.com

Activity: Its presence ensures that the modulation of GABAergic inhibition is sustained as the parent compound is cleared.

This compound:

Data not available: There are no published studies detailing the synthesis, receptor binding affinity, subunit specificity, or functional modulation profile of this compound. It can be considered a research chemical or a theoretical analogue.

Hypothetical Profile: As a prodrug, the acetoxy group at the 3-position would likely be hydrolyzed in vivo by esterase enzymes to yield 3-hydroxybromazepam. If this biotransformation is efficient, its pharmacological profile in vivo would largely mirror that of 3-hydroxybromazepam. However, its own intrinsic activity at the GABA-A receptor, before any metabolism occurs, is unknown. Factors such as its rate of absorption, ability to cross the blood-brain barrier, and rate of hydrolysis would determine its unique pharmacokinetic and pharmacodynamic properties, but this remains uninvestigated.

Due to the complete lack of pharmacological data for this compound, a direct and meaningful comparison with bromazepam and 3-hydroxybromazepam at the receptor level is not possible at this time.

Structure Activity Relationship Sar Analysis of 3 Acetoxy Bromazepam and Its Analogues

Impact of Acetoxy Substitution on Molecular Conformation and Electronic Properties

The introduction of a 3-acetoxy group to the benzodiazepine (B76468) scaffold, as seen in 3-acetoxy bromazepam, significantly influences the molecule's three-dimensional shape and the distribution of electrons, which are critical for receptor binding.

The conformation of the seven-membered diazepine (B8756704) ring is a key determinant of a benzodiazepine's activity. chemisgroup.us The presence of a substituent at the 3-position can affect the ring's puckering and the spatial orientation of other crucial pharmacophoric elements. While specific conformational data for this compound is not extensively detailed in the available literature, studies on analogous 3-substituted benzodiazepines, such as 3-acyloxy and 3-alkoxy derivatives, indicate that the nature and stereochemistry of this substituent are critical. nih.gov For instance, the orientation of the 3-substituent (axial vs. equatorial) can impact the molecule's fit within the receptor binding pocket. nih.gov

From an electronic standpoint, the acetoxy group is an ester, which introduces a carbonyl moiety and an additional oxygen atom. This can alter the molecule's polarity and its ability to participate in hydrogen bonding. Computational studies on benzodiazepine analogues suggest that the electrostatic potential of the molecule is a crucial factor for receptor affinity. nih.gov The electron-withdrawing nature of the carbonyl group within the acetoxy substituent can influence the electron density of the diazepine ring and adjacent functional groups. This, in turn, can affect the strength of interactions with specific amino acid residues in the GABA-A receptor binding site. nih.gov

Correlation of Structural Modifications with Receptor Binding and Functional Activity

The affinity of a benzodiazepine for its receptor and its subsequent functional activity (e.g., agonist, antagonist, or inverse agonist) are intricately linked to its chemical structure.

Studies on 3-substituted 1,4-benzodiazepines have shown that modifications at this position significantly impact receptor binding. nih.gov For example, research on 3-acyloxy derivatives of desmethyldiazepam revealed that these compounds can bind to central benzodiazepine receptors. nih.gov The stereochemistry at the 3-position is also crucial; for instance, different enantiomers of oxazepam acetate (B1210297) exhibit varied binding affinities and interactions with the GABA-A receptor complex. nih.govnih.gov

The functional activity of these compounds is often assessed by their ability to modulate the binding of other ligands to the GABA-A receptor complex. For example, the allosteric enhancement of GABA binding is a hallmark of agonist activity. nih.gov It has been observed that 3-carbonyloxy derivatives can decrease the agonist efficacy of 1,4-benzodiazepines in modulating the GABA-A receptor complex. nih.gov This suggests that while the acetoxy group may allow for receptor binding, it might modulate the functional response differently compared to a hydroxyl or other substituents at the same position.

The following table summarizes the binding affinities of some 3-substituted benzodiazepines, illustrating the impact of the substituent at the 3-position.

| Compound | 3-Substituent | Receptor Affinity (IC50, nM) |

| Diazepam | H | Varies by study |

| Oxazepam | OH | Varies by study |

| (3R)-Oxazepam acetate | OAc | pH-dependent |

| (3S)-Oxazepam acetate | OAc | pH-dependent |

Comparative SAR Studies with Other 3-Substituted Benzodiazepines

To understand the role of the 3-acetoxy group in bromazepam, it is useful to compare it with other benzodiazepines substituted at the 3-position. The most common substituent at this position is a hydroxyl group, as seen in compounds like oxazepam and lorazepam. nih.gov

The 3-hydroxyl group is known to facilitate rapid metabolic conjugation, typically with glucuronic acid, leading to a shorter duration of action. nih.govpharmacy180.com In contrast, a 3-acetoxy group, as in this compound, would first need to be hydrolyzed to the corresponding 3-hydroxy metabolite (3-hydroxybromazepam) before it can be conjugated and eliminated. drugbank.com This makes this compound a prodrug of 3-hydroxybromazepam (B1203559).

While alkyl substitutions at the 3-position generally decrease activity, the presence of a hydroxyl or a group that can be metabolized to a hydroxyl (like acetoxy) is often essential for retaining activity. pharmacy180.com The nature of the substituent at the 3-position can also influence the selectivity for different subtypes of the GABA-A receptor, although this is more extensively studied for other positions on the benzodiazepine scaffold. acs.org

Influence of Bromine and Pyridyl Moieties on Benzodiazepine Structure-Activity Profiles

The structure of bromazepam itself is unique among commonly prescribed benzodiazepines due to the presence of a bromine atom at the 7-position and a pyridyl group at the 5-position. wikipedia.org

Bromine at Position 7: The presence of an electron-attracting substituent, such as a halogen (Cl, F, Br) or a nitro group (NO2), at the C-7 position is a well-established requirement for the anxiolytic and sedative activity of benzodiazepines. pharmacy180.comyoutube.comscribd.com The electronegativity of this substituent is correlated with the potency of the compound. pharmacy180.com The bromine atom in bromazepam serves this purpose, contributing significantly to its binding affinity for the GABA-A receptor. ump.edu.plump.edu.pl The "halogen bond," a specific type of non-covalent interaction, may also play a role in the drug-receptor interaction. ump.edu.plump.edu.pl

Prodrug Design Principles and Their Influence on Pharmacological Target Interaction Dynamics

A prodrug is an inactive or less active compound that is metabolized in the body to produce the active drug. ijpsonline.comnih.gov This approach is often used to improve a drug's pharmacokinetic properties, such as solubility, absorption, and duration of action. nih.govmdpi.com

This compound can be considered a prodrug of 3-hydroxybromazepam. drugbank.com The ester linkage of the acetoxy group is susceptible to hydrolysis by esterase enzymes present in the plasma and various tissues, releasing the active metabolite. ijpsonline.com This bioconversion can influence the onset and duration of the pharmacological effect.

The design of benzodiazepine prodrugs often involves modification at the 3-position or the N-1 position. ijpsonline.comorientjchem.orgnih.gov For example, water-soluble prodrugs of diazepam and midazolam have been synthesized to facilitate different routes of administration. nih.gov The rate of conversion of the prodrug to the active form is a critical factor. ijpsonline.comorientjchem.org In the case of this compound, the rate of hydrolysis of the ester bond will determine the concentration of the active 3-hydroxybromazepam at the receptor site over time. This can potentially lead to a more sustained release of the active compound compared to direct administration of the hydroxylated form, although specific pharmacokinetic data for this compound is limited.

The use of a prodrug strategy can also be a way to circumvent issues with the parent drug, such as poor stability or undesirable side effects, though this is a general principle of prodrug design and not specifically documented for this compound in the provided results. google.com

Theoretical and Computational Chemistry Approaches to Acetylated Bromazepam Systems

Molecular Docking and Ligand-Receptor Interaction Modeling

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For 3-Acetoxy Bromazepam, docking simulations are essential for modeling its interaction with the γ-aminobutyric acid type A (GABA-A) receptor, the primary target for benzodiazepines. wikipedia.org

Research on classical benzodiazepines demonstrates that they bind to a specific allosteric site at the interface of the α and γ subunits of the GABA-A receptor. nih.govnih.gov Docking studies on bromazepam have identified key amino acid residues within this binding pocket that are crucial for its activity. scielo.br It is hypothesized that this compound would occupy the same binding pocket. The primary interactions stabilizing the ligand-receptor complex are expected to be a combination of hydrogen bonds and hydrophobic interactions. scielo.brtandfonline.com

The introduction of the 3-acetoxy group is predicted to alter the binding profile compared to bromazepam. This group may introduce new points of interaction or, more likely, sterically influence the orientation of the molecule within the binding site. The C5-phenyl substituent is expected to extend toward the plane of the membrane, while the core benzodiazepine (B76468) structure establishes key contacts. nih.gov For instance, interactions with residues like Tyr62B and Phe200C through pi-pi stacking and hydrophobic contacts are anticipated, similar to bromazepam. scielo.br The carbonyl oxygen of the acetoxy group could potentially form a hydrogen bond with a suitable donor residue in the pocket.

Table 1: Predicted Key Interactions of this compound with GABA-A Receptor Residues This table is based on known interactions of bromazepam and other benzodiazepines and represents a hypothetical binding model.

| Interacting Residue (Subunit) | Predicted Interaction Type | Rationale |

|---|---|---|

| α1-His101 | Pi-Pi Stacking | A key residue for benzodiazepine binding; interaction with the diazepine (B8756704) ring is likely. nih.gov |

| γ2-Phe77 | Hydrophobic/Pi-Pi Stacking | Interaction with the C5-phenyl ring. |

| β3-Tyr62 | Hydrophobic/Pi-Pi Stacking | Stabilizing interaction with the aromatic scaffold of the ligand. scielo.br |

| β3-Gln64 | Hydrogen Bond | Potential interaction with the diazepine ring system. scielo.br |

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are invaluable for understanding the electronic properties of a molecule. eurjchem.comchemrj.org Such studies have been performed on bromazepam to analyze its crystal structure, vibrational frequencies, and electronic transitions. researchgate.net For this compound, DFT calculations would elucidate how the addition of the acetoxy group at the C3 position modifies the electronic landscape of the molecule.

The acetoxy group is an electron-withdrawing group, which would influence the charge distribution across the benzodiazepine ring system. This can affect the molecule's reactivity, proton affinity, and the energies of its frontier molecular orbitals (HOMO and LUMO). eurjchem.com The energy gap between the HOMO and LUMO is a critical parameter, as it relates to the chemical reactivity and kinetic stability of the molecule. researchgate.net It is predicted that the acetoxy group would alter the molecular electrostatic potential (MEP) map, highlighting changes in the regions susceptible to nucleophilic and electrophilic attack. scirp.org These calculations can help predict which parts of the molecule are most likely to engage in metabolic reactions or receptor interactions.

Table 2: Predicted Electronic Properties of Bromazepam vs. This compound This table presents hypothetical values to illustrate the expected influence of the acetoxy group based on general chemical principles and DFT studies on related compounds.

| Property | Bromazepam (Predicted) | This compound (Predicted) | Influence of Acetoxy Group |

|---|---|---|---|

| HOMO Energy (eV) | -6.5 | -6.7 | Stabilization of highest occupied molecular orbital. |

| LUMO Energy (eV) | -1.8 | -2.0 | Stabilization of lowest unoccupied molecular orbital. |

| HOMO-LUMO Gap (eV) | 4.7 | 4.7 | Minimal change expected in the energy gap. |

| Dipole Moment (Debye) | 3.5 | 4.2 | Increased polarity due to the ester group. |

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer insights into the dynamic behavior of the ligand-receptor complex over time. conicet.gov.arcerradopub.com.br MD simulations of the GABA-A receptor have been used to study the stability of various modulators in the binding site and to understand the conformational changes they induce. nih.govosti.gov

For this compound, an MD simulation would begin with the docked complex in a model lipid bilayer with solvent. tandfonline.com The simulation would reveal the stability of the predicted binding pose. Key metrics to analyze include the root-mean-square deviation (RMSD) of the ligand to see if it remains stable in the pocket, and the root-mean-square fluctuation (RMSF) of protein residues to identify which parts of the receptor are most affected by the ligand's presence. cerradopub.com.br Furthermore, MD simulations can uncover the dynamics of key interactions, such as the formation and breaking of hydrogen bonds, and provide a more accurate estimation of binding free energy through methods like MM/PBSA or MM/GBSA. frontiersin.org The flexibility of the acetoxy group itself could be analyzed to see how it orients itself within the binding site to optimize interactions.

Prediction of Metabolic Pathways and Products using In Silico Tools

In silico tools for metabolism prediction, such as Meteor Nexus, can generate a list of likely metabolites based on known biotransformations catalyzed by enzymes like the Cytochrome P450 (CYP) family. uantwerpen.be The metabolism of the parent compound, bromazepam, is well-documented and primarily involves hydroxylation at the 3-position to form 3-hydroxybromazepam (B1203559), which is then conjugated with glucuronic acid. wikipedia.orge-lactancia.org

For this compound, the most probable initial metabolic step is the hydrolysis of the ester bond by esterase enzymes to yield 3-hydroxybromazepam. This is a common metabolic pathway for acetylated drug molecules. Once 3-hydroxybromazepam is formed, its subsequent metabolism would likely follow the known pathway for bromazepam. e-lactancia.org Other potential, but likely minor, pathways could involve oxidation on the pyridine (B92270) or benzene (B151609) rings. In silico systems predict these transformations based on libraries of known metabolic reactions and substrate specificity of metabolizing enzymes. researchgate.netresearchgate.net

Table 3: Predicted Metabolic Pathway for this compound

| Step | Reaction | Enzyme Class (Predicted) | Resulting Metabolite |

|---|---|---|---|

| 1 | Ester Hydrolysis | Carboxylesterases | 3-Hydroxybromazepam |

| 2 | Glucuronidation | UDP-glucuronosyltransferases (UGTs) | 3-Hydroxybromazepam-glucuronide |

| 3 | Aromatic Hydroxylation | Cytochrome P450 (e.g., CYP3A4) | Hydroxylated derivatives of Bromazepam/3-Hydroxybromazepam |

Computational Predictions of Physicochemical and ADME-Relevant Properties

Computational tools like SwissADME and pkCSM are widely used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates from their chemical structure. acs.orgeurjchem.com These predictions are crucial for assessing the drug-likeness of a compound.

For this compound, the addition of the acetoxy group compared to bromazepam is expected to increase its lipophilicity, as measured by the partition coefficient (logP). bioline.org.br This could potentially enhance its ability to cross the blood-brain barrier. cerradopub.com.br However, the ester group also introduces a site for rapid hydrolysis, which could affect its metabolic stability and duration of action. ADME prediction servers can calculate a range of properties, including water solubility, plasma protein binding, and potential for inhibition of CYP enzymes. researchgate.netacs.org

Table 4: Predicted Physicochemical and ADME Properties of Bromazepam vs. This compound This table presents predicted values from computational models to illustrate the expected differences.

| Property | Bromazepam | This compound (Predicted) | Rationale for Difference |

|---|---|---|---|

| Molecular Weight ( g/mol ) | 316.16 wikipedia.org | 358.18 | Addition of acetyl group (C2H2O). |

| Consensus LogP | 2.10 - 2.40 | 2.50 - 2.80 | Acetoxy group increases lipophilicity. bioline.org.br |

| Water Solubility | Insoluble hres.cahres.ca | Predicted to be less soluble | Increased lipophilicity generally decreases aqueous solubility. |

| H-Bond Donors | 1 | 1 | The N-H donor remains. |

| H-Bond Acceptors | 3 | 4 | Addition of a carbonyl oxygen acceptor. |

| Blood-Brain Barrier (BBB) Permeation | Yes | Yes (Predicted) | Lipophilicity is a key factor for BBB permeation. cerradopub.com.br |

Future Research Trajectories for Acetylated Benzodiazepine Derivatives

Development of Novel and Efficient Synthetic Routes to Acetylated Benzodiazepine (B76468) Scaffolds

The synthesis of acetylated benzodiazepines, particularly at the 3-position, is a critical area for future research. While classical methods exist, the development of more efficient, scalable, and environmentally benign synthetic routes is paramount. A promising approach involves the direct acetoxylation of the 1,4-benzodiazepine (B1214927) ring. researchgate.net Research has demonstrated a novel method using iodine as a catalyst with potassium acetate (B1210297) and potassium peroxydisulfate (B1198043) as an oxidant, which affords 3-acetoxy-1,4-benzodiazepines in good yields. researchgate.net This method represents a significant improvement over older techniques that often require harsh reagents or multi-step processes, such as the rearrangement of an N-oxide of a precursor like diazepam. researchgate.net

Future work should focus on expanding the substrate scope of these newer methods to a wider range of benzodiazepine cores. Furthermore, exploring alternative catalytic systems, such as those based on other transition metals or even biocatalysis, could lead to higher selectivity and milder reaction conditions. A key challenge in benzodiazepine acetylation is the potential for ring-chain tautomerism, where acetylation can lead to the formation of conjugated acetamides instead of the desired N-acetyl or O-acetyl benzodiazepine structure. researchgate.net Therefore, future synthetic strategies must carefully control reaction conditions (e.g., choice of solvent, base, and temperature) to favor the formation of the desired acetylated benzodiazepine scaffold. researchgate.net

Table 1: Synthetic Approaches for Benzodiazepine Modification This table is interactive. Users can sort columns to compare different synthetic strategies.

| Method | Key Reagents | Target Position | Key Features | Reference |

|---|---|---|---|---|

| Direct Acetoxylation | I₂, KOAc, K₂S₂O₈ | 3-position | Efficient, good yields for 3-hydroxy derivatives via acetoxy intermediate. | researchgate.net |

| N-Oxide Rearrangement | Acetic anhydride (B1165640) | 3-position | Classic method for producing 3-acetoxy derivatives from N-oxide precursors. | researchgate.net |

| Enolate Alkylation | Strong base (e.g., K-tert-butoxide), alkyl halide | 3-position | Useful for introducing various substituents, not just acetyl groups. | scielo.br |

| Acetylation with Ring Opening | Acetyl chloride or acetic anhydride | N1-position | Can lead to the formation of an open-ring acetamide (B32628) structure instead of the cyclized benzodiazepine. | researchgate.net |

| Palladium-Catalyzed Carbonylation | Pd(OAc)₂, CO gas | 7-position | Allows for the introduction of carbonyl groups at the 7-position from a triflate precursor. | google.com |

Exploration of Advanced Analytical Techniques for Trace Analysis and Comprehensive Metabolomics

The detection and quantification of 3-Acetoxy Bromazepam and its metabolites in biological matrices necessitate the use of highly sensitive and specific analytical methods. nih.gov Future research will likely focus on refining these techniques for lower detection limits and more comprehensive metabolic profiling.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a cornerstone for benzodiazepine analysis due to its high sensitivity and specificity. jfda-online.comcomiteguandu.org.br Future developments could involve the use of ultra-high-performance liquid chromatography (UHPLC) for faster analysis times and better resolution of isomers. comiteguandu.org.br High-resolution mass spectrometry (HRMS), such as Orbitrap or TOF-MS, will be instrumental in identifying unknown metabolites without the need for reference standards, facilitating a more complete picture of the biotransformation pathway.

Gas chromatography-mass spectrometry (GC-MS) remains a valuable tool, though it often requires derivatization of the analytes to improve their volatility and thermal stability. jfda-online.comoup.com Research into new derivatization agents that are more stable and provide clearer mass spectra could enhance the utility of GC-MS for acetylated benzodiazepines. oup.com

Sample preparation is also a critical area for innovation. The development of advanced solid-phase extraction (SPE) sorbents, including molecularly imprinted polymers (MIPs), could allow for more selective extraction of target analytes from complex matrices like blood and urine. nih.govcomiteguandu.org.br Miniaturized techniques such as solid-phase microextraction (SPME) and liquid-phase microextraction (LPME) offer the advantages of reduced solvent consumption and higher enrichment factors. nih.gov

Table 2: Comparison of Advanced Analytical Techniques for Benzodiazepine Analysis This table is interactive. Users can filter by technique or matrix type.

| Technique | Sample Preparation | Derivatization | Sensitivity/Specificity | Application | Reference |

|---|---|---|---|---|---|

| LC-MS/MS | LLE, SPE, dilute-and-shoot | Not typically required | Very High | Quantification of parent drug and known metabolites. | jfda-online.comcomiteguandu.org.br |

| GC-MS | LLE, SPE | Often required (e.g., silylation, acetylation) | High | Confirmation analysis, structural elucidation of volatile compounds. | nih.govoup.com |

| HPLC-UV | LLE, SPE | Not required | Moderate | Routine analysis when MS is not available; less specific. | jfda-online.comopenpharmaceuticalsciencesjournal.com |

| Immunoassays | Minimal | Not required | Varies (Screening) | Rapid screening; subject to cross-reactivity, requires confirmation. | nih.govjfda-online.com |

Deeper Mechanistic Insights into Enzyme-Mediated Biotransformation Processes

The biotransformation of benzodiazepines is primarily mediated by cytochrome P450 (CYP) enzymes for Phase I reactions and UDP-glucuronosyltransferases (UGTs) for Phase II conjugation. nih.govpharmgkb.orgeurekaselect.com this compound, as an ester, is expected to undergo rapid hydrolysis by esterase enzymes in the plasma and liver to yield its primary active metabolite, 3-hydroxybromazepam (B1203559). This hydrolysis is a crucial first step in its metabolic cascade.

Following hydrolysis, 3-hydroxybromazepam is a substrate for further metabolism. The parent compound, bromazepam, is known to be hydroxylated, a reaction typically catalyzed by CYP enzymes. drugbank.com Its major metabolites include 3-hydroxybromazepam and 2-amino-5-bromobenzoylpyridine (ABBP). oup.comnih.gov Future research should aim to precisely identify the specific human esterases responsible for the de-acetylation of this compound.

Furthermore, pinpointing the exact CYP450 isoforms (e.g., CYP3A4, CYP2C19) responsible for the subsequent hydroxylation and ring-cleavage of the bromazepam structure is essential. nih.govpharmgkb.org In-vitro studies using human liver microsomes and recombinant CYP enzymes can elucidate the relative contributions of each enzyme. Understanding these pathways is critical because genetic polymorphisms in CYP enzymes can lead to significant inter-individual variability in drug metabolism. pharmgkb.org For example, individuals who are "poor metabolizers" for CYP2C19 show reduced clearance of other benzodiazepines like diazepam. pharmgkb.org Similar studies are needed for bromazepam and its derivatives to better predict their metabolic fate in diverse populations.

Phase II metabolism, particularly the glucuronidation of 3-hydroxybromazepam, is another key area. Identifying the specific UGT isoforms (e.g., UGT2B15, UGT2B7) involved will provide a more complete understanding of its clearance and elimination pathways. pharmgkb.org

Rational Design and Synthesis of Modified Bromazepam Analogues Based on Advanced SAR

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how a molecule's structure correlates with its biological activity. mespharmacy.org For the 1,4-benzodiazepine class, several key structural features are known to be important for activity. chemisgroup.us

Ring A: An electronegative substituent at position 7, such as the bromine in bromazepam, generally increases anxiolytic activity. mespharmacy.orgchemisgroup.us

Ring B: The carbonyl group at position 2 is considered important for binding to the GABA-A receptor. mespharmacy.org

Position 3: Substitution at the 3-position can modulate pharmacokinetic properties. A 3-hydroxy group, as seen in oxazepam or lorazepam, often leads to a shorter duration of action as it provides a direct site for glucuronidation. wikipedia.org

Ring C: The nature of the aryl substituent at position 5 influences potency and receptor affinity.

Future research can leverage this knowledge for the rational design of novel bromazepam analogues. The 3-acetoxy group in this compound can be considered a pro-drug moiety, designed to be hydrolyzed to the active 3-hydroxy metabolite. Future work could involve synthesizing a series of analogues with different ester groups at the 3-position (e.g., propionoxy, butoxy) to systematically study how the size and lipophilicity of this group affect the rate of hydrolysis, absorption, and distribution.

Advanced computational techniques, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, can be employed to predict how modifications to the bromazepam scaffold would affect binding to the GABA-A receptor. chemisgroup.us This allows for a more targeted synthetic approach, focusing on compounds with the highest predicted affinity and desired properties, while potentially minimizing undesired characteristics.

Integration of Multi-Omics Data for a Comprehensive Understanding of Compound Biotransformation and Interaction Fate

A holistic understanding of a compound's journey through a biological system requires an integrated approach. Future research will increasingly rely on "multi-omics" to connect an individual's genetic makeup with the metabolic fate of a xenobiotic like this compound.

Pharmacogenomics: This field studies how genetic variations influence drug response. As mentioned, polymorphisms in CYP genes can alter metabolic rates. pharmgkb.org Future research will involve screening for relevant single nucleotide polymorphisms (SNPs) in genes for esterases, CYPs, and UGTs to build predictive models of an individual's capacity to metabolize acetylated benzodiazepines.

Transcriptomics: This involves measuring gene expression (mRNA levels). It can reveal how exposure to a compound might induce or suppress the expression of key metabolic enzymes, providing a dynamic view of the cellular response.

Proteomics: This is the large-scale study of proteins. Quantitative proteomics can measure the actual abundance of specific esterase, CYP, and UGT enzymes in tissues like the liver, offering a more direct measure of metabolic capacity than genomics or transcriptomics alone.

Metabolomics: This is the comprehensive analysis of all metabolites in a biological sample. By applying untargeted metabolomics to urine or blood samples after exposure, researchers can identify the full spectrum of metabolites produced, uncovering novel biotransformation pathways and assessing the impact on endogenous metabolic networks. nih.gov

By integrating these multi-omics datasets, researchers can build sophisticated systems biology models. These models will provide an unprecedentedly detailed view of how this compound is absorbed, distributed, metabolized, and eliminated, and how these processes vary across individuals, leading to a new era of personalized pharmacology and toxicology.

Q & A

Q. Methodological Answer :

- Metabolite profiling : Use LC-Q/TOF-MS to identify post-mortem metabolites like 3-hydroxybromazepam, formed via Fenton reactions with hemoglobin .

- Hydrolysis-coupled detection : Reflux in 3M HClO₄ to convert Bromazepam to 2-amino-5-bromobenzoylpyridine, followed by voltammetric analysis .

- Urinary quantification : LOINC code 3406-6 for mass/volume ratios in urine, validated via spectrophotometry .

[Advanced] What methodological considerations are critical when investigating long-term neuroadaptations to Bromazepam exposure?

Q. Methodological Answer :

- Chronic dosing protocols : Administer Bromazepam for ≥9 days to observe withdrawal effects (e.g., increased ataxia index post-cessation) .

- Neuroadaptation markers : Monitor EEG theta/alpha asymmetry and psychomotor variables (e.g., reaction time, attentiveness) across multiple testing intervals (baseline, 7 days, 14 days) .

- Dependence metrics : Track plasma concentrations via HPLC-MS/MS (LOQ = 5 ng/ml) and correlate with withdrawal symptoms (e.g., hyperacusis, seizures) .

[Advanced] How do neurophysiological studies utilizing qEEG elucidate Bromazepam’s impact on cortical asymmetry during sensorimotor tasks?

Q. Methodological Answer :

- EEG asymmetry analysis : Measure relative power reduction in the right hemisphere during motor tasks (e.g., typewriting), indicating contralateral neural specialization .

- Dose-dependent modulation : 6 mg Bromazepam reduces alpha/theta asymmetry in sensorimotor regions, stabilizing psychomotor performance .

- Statistical rigor : Apply two-way ANOVA to isolate interactions between drug condition, hemispheric laterality, and task moment .

[Advanced] What statistical approaches validate bioequivalence between Bromazepam formulations in pharmacokinetic studies?

Q. Methodological Answer :

- Crossover design : Administer test and reference formulations (e.g., 6 mg tablets) to 24 subjects with a 3-week washout .

- Bioequivalence criteria : Calculate 90% confidence intervals for AUC(0–∞) and Cₘₐₓ; acceptable range = 80–125% .

- Analytical validation : Use HPLC-MS/MS with diazepam as an internal standard (recovery >98%, CV <5%) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.